molecular formula C9H7Cl2N3O2S B12925776 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide CAS No. 89518-02-5

1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide

Cat. No.: B12925776
CAS No.: 89518-02-5
M. Wt: 292.14 g/mol
InChI Key: VJOOFQSWPKZIFV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide typically involves the reaction of 2,6-dichloroaniline with imidazole-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide in organic solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes such as autophagy and apoptosis.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, by binding to their active sites. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects such as the induction of autophagy and apoptosis in cancer cells. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-1H-imidazole-2-sulfonamide can be compared with other similar compounds, such as:

    1-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazole-2-sulfonamide: This compound has a similar structure but with additional phenyl groups, which may enhance its biological activity and specificity.

    1-(2,6-Dichlorophenyl)-1H-imidazole-2-thiol: The thiol group in this compound can impart different chemical reactivity and biological properties compared to the sulfonamide group.

    1-(2,6-Dichlorophenyl)-1H-imidazole-2-carboxamide: The carboxamide group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

89518-02-5

Molecular Formula

C9H7Cl2N3O2S

Molecular Weight

292.14 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)imidazole-2-sulfonamide

InChI

InChI=1S/C9H7Cl2N3O2S/c10-6-2-1-3-7(11)8(6)14-5-4-13-9(14)17(12,15)16/h1-5H,(H2,12,15,16)

InChI Key

VJOOFQSWPKZIFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CN=C2S(=O)(=O)N)Cl

Origin of Product

United States

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